(S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid
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Overview
Description
(S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
The synthesis of (S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid typically involves radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved through various synthetic routes, including the use of trifluoromethylating agents under specific reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
(S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s biological activity makes it useful in studying biochemical pathways and interactions.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of (S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid can be compared with other compounds that contain trifluoromethyl groups. Similar compounds include:
Trifluoromethylated amino acids: These compounds share the trifluoromethyl group and are used in similar applications.
Trifluoromethylated sulfonamides: These compounds also contain the trifluoromethyl group and exhibit similar chemical and biological properties.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct reactivity and biological activity compared to other trifluoromethylated compounds .
Properties
IUPAC Name |
(2S)-2-(2,2,2-trifluoroethylsulfamoylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2O4S/c1-3(4(11)12)10-15(13,14)9-2-5(6,7)8/h3,9-10H,2H2,1H3,(H,11,12)/t3-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPMEGHPEKSULP-VKHMYHEASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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